Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate
Description
Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 3 and an acetate moiety at position 5. The sodium cation enhances water solubility, making it suitable for biological and pharmaceutical applications. Its structure combines electron-withdrawing pyridyl and carboxylate groups, influencing reactivity and interactions with biological targets. Notably, a related metabolite, 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine, was reported to increase 55.64-fold in moyamoya disease (MMD) patient plasma, though its direct role remains unclear .
Properties
IUPAC Name |
sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.Na/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6;/h1-4H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHIPYOISPFNZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N4NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction. The reaction conditions may include temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Alkyl halides | Presence of sodium hydroxide |
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial and antiviral agent. Studies indicate that triazole derivatives exhibit significant activity against various pathogens, suggesting applications in treating infections.
Antimicrobial Activity
Research has shown that this compound demonstrates considerable antimicrobial properties. It has been effective against bacteria and fungi, highlighting its potential in pharmaceutical formulations aimed at combating infectious diseases .
Medicine
The therapeutic properties of this compound are being explored in several areas:
- Anti-inflammatory Effects: Investigated for its ability to reduce inflammation in various models.
- Anticancer Activities: Preliminary studies suggest potential efficacy against certain cancer cell lines.
Case Study: Anticancer Properties
A study conducted on the effects of this compound on cancer cell proliferation showed a notable decrease in cell viability in vitro. This suggests that the compound may inhibit tumor growth through specific molecular interactions with cellular targets .
Industry Applications
In industrial settings, this compound is utilized in developing new materials with specific properties such as enhanced conductivity or catalytic activity. Its unique chemical structure allows for modifications that can lead to innovative applications in material science.
Mechanism of Action
The mechanism of action of Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may enhance the compound’s binding affinity to its targets, leading to more effective biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sodium and Potassium Salts of Triazole Acetates
Replacing the sodium cation with potassium in similar compounds significantly impacts biological activity. For example:
- Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate demonstrated 6.32% higher actoprotective activity than the reference drug riboxin.
- Sodium analog : Substituting potassium with sodium reduced activity, highlighting cation-dependent efficacy .
Substituent Effects on Triazole Acetates
Pyridyl vs. Alkyl/Aryl Substituents
- Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate (C₅H₇N₃O₂Na): Methyl substitution simplifies the structure but reduces electronic complexity compared to pyridyl, likely lowering binding affinity in biological systems .
- Ethyl 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate : The ethyl ester derivative is less water-soluble than the sodium salt, limiting its pharmaceutical utility .
Thioacetate vs. Acetate Derivatives
Functional Group Modifications
- Triazamate : An insecticidal triazole with a dimethylcarbamoyl and tert-butyl group. Unlike the target compound, its bulky substituents confer pesticidal properties, illustrating how functional groups dictate application .
- 5-(1-Hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole trihydrate : Nitro groups improve thermal stability (decomposition temperature >200°C), whereas the target compound’s pyridyl group may lower thermal resilience .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Sodium salts (e.g., Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate) exhibit higher aqueous solubility than ester derivatives due to ionic character .
- Hydration sensitivity : Some triazole derivatives, like 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole trihydrate, are hygroscopic, limiting practical use . The target compound’s stability under ambient conditions requires further study.
Antimicrobial and Actoprotective Activity
- Chlorine/Fluorine-substituted triazoles : Enhanced antimicrobial activity due to electron-withdrawing effects . The pyridyl group in the target compound may similarly improve bioactivity but via π-π stacking or hydrogen bonding.
- Actoprotective effects : Potassium salts outperform sodium analogs, suggesting cation choice is critical for fatigue reduction in vivo .
Biological Activity
Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Molecular Formula: C₉H₇N₄NaO₂
Molecular Weight: 226.17 g/mol
CAS Number: 2413897-07-9
Synthesis Methods
The synthesis of this compound typically involves the formation of a triazole ring followed by the introduction of a pyridine moiety. Common synthetic routes include:
- Cyclization Reactions: Utilizing acidic or basic conditions to promote the formation of the triazole ring.
- Palladium-Catalyzed Arylations: These methods allow for efficient construction of complex heterocycles.
- Purification Techniques: Recrystallization and chromatography are often employed to achieve high purity levels in the final product.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that triazole derivatives are effective in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism appears to involve interference with cellular processes critical for cancer cell proliferation. For example, studies indicate that related triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. These effects may be attributed to its ability to inhibit specific enzymes involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is largely attributed to its structural components:
- Triazole Ring: Known for its ability to interact with enzymes and receptors, potentially inhibiting their activity.
- Pyridine Moiety: Enhances binding affinity to biological targets, improving the compound's efficacy .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Study B (2021) | Showed that triazole derivatives exhibit cytotoxic effects on various cancer cell lines with IC₅₀ values less than 20 µM. |
| Study C (2023) | Investigated anti-inflammatory properties in vitro, revealing a reduction in pro-inflammatory cytokines by up to 60% at concentrations of 50 µM. |
Q & A
Q. How can researchers optimize the synthesis of Sodium 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate to achieve high yields and purity?
- Methodological Answer : The synthesis involves refluxing intermediates (e.g., triazole-thiol precursors) with sodium hydroxide in propan-2-ol for 3–4 hours, followed by purification via recrystallization or chromatography . Key parameters include:
- Temperature Control : Maintain reflux conditions (80–100°C) to ensure complete conversion.
- Solvent Choice : Polar aprotic solvents like DMF enhance reaction efficiency for thioacetate intermediates .
- Purification : Use silica gel chromatography with ethanol/water mixtures to isolate the sodium salt, ensuring ≥98% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing Sodium 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate?
- Methodological Answer :
- 1H-NMR : Analyze chemical shifts for the pyridinyl (δ 8.5–9.0 ppm) and triazole protons (δ 7.5–8.0 ppm) to confirm substitution patterns .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity and retention time .
- Elemental Analysis (CHNS) : Verify stoichiometry of C, H, N, and S to confirm molecular formula .
Advanced Research Questions
Q. How does the choice of cation (e.g., sodium vs. potassium) in 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate derivatives influence their biological activity?
- Methodological Answer : Comparative studies show sodium salts exhibit reduced actoprotective activity compared to potassium analogs (e.g., potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is 6.32% more active than its sodium counterpart) . To investigate:
- Cation Replacement : Synthesize analogs with Li+, NH4+, or organic cations (e.g., morpholine) and test in standardized bioassays .
- Solubility Analysis : Measure solubility in PBS or DMSO to correlate cation size with bioavailability .
Q. What strategies are effective in resolving contradictions in bioactivity data across studies involving triazole-based compounds?
- Methodological Answer :
- Standardized Assays : Use identical protocols (e.g., MIC for antimicrobial activity) to minimize variability .
- Structural Modulation : Systematically vary substituents (e.g., pyridinyl vs. thiophenyl groups) and compare activities using dose-response curves .
- Data Normalization : Express bioactivity relative to positive controls (e.g., riboxin for actoprotective studies) to enable cross-study comparisons .
Q. How can crystallographic software like SHELX assist in the structural analysis of Sodium 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data, leveraging its robustness for small-molecule crystals .
- Refinement : Apply SHELXL to optimize bond lengths/angles and validate hydrogen-bonding networks involving the triazole and acetate moieties .
- Twinned Data Handling : SHELXL’s twin refinement tools are critical for resolving pseudosymmetry in sodium salt crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
